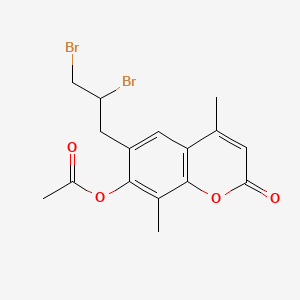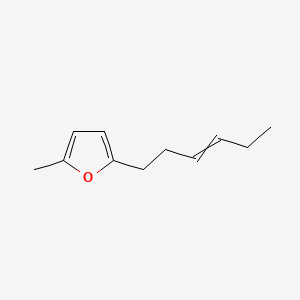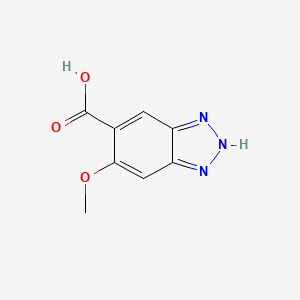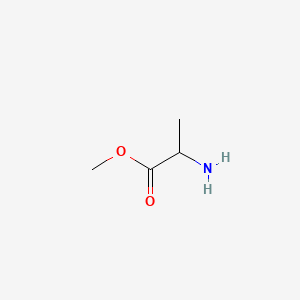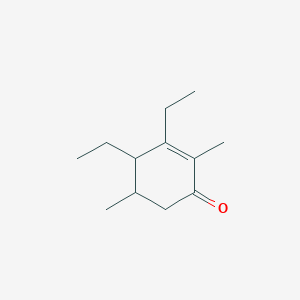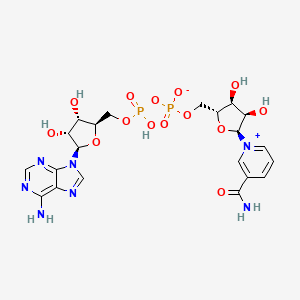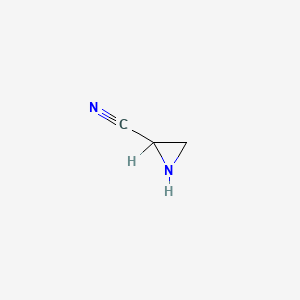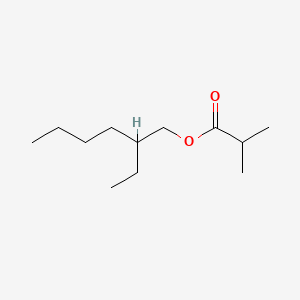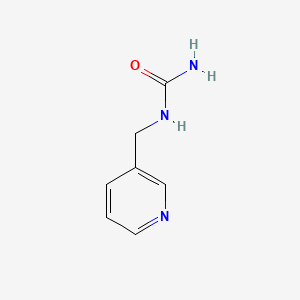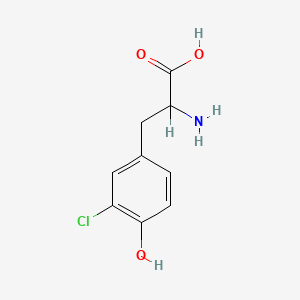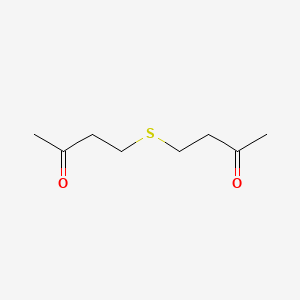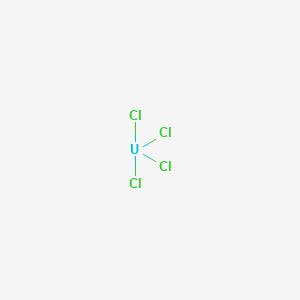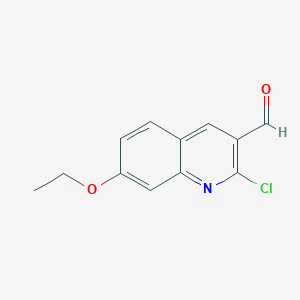
2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Vue d'ensemble
Description
“2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as quinolines . It has high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions .
Synthesis Analysis
The synthesis of “2-Chloro-7-ethoxyquinoline-3-carbaldehyde” and related analogs involves the application of the Vilsmeier–Haack reaction . Various nucleophiles were introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .
Chemical Reactions Analysis
“2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is easily available and has high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions . This compound is involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is 235.67 . The IUPAC name for this compound is 2-chloro-7-ethoxy-3-quinolinecarbaldehyde . The InChI code is 1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9 (7-15)12 (13)14-11 (8)6-10/h3-7H,2H2,1H3 .
Applications De Recherche Scientifique
This compound and its analogs have been the subject of recent research, particularly in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .
-
Synthesis of Quinoline Ring Systems
- Field : Organic Chemistry
- Application : This compound and its analogs are used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Method : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .
- Results : The synthesis results in the formation of quinoline ring systems, which are important structures in many pharmaceutical compounds .
-
Antibacterial and Antifungal Activity
- Field : Medicinal Chemistry
- Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The bromo derivative showed promising antibacterial and antifungal activities .
-
Synthesis of Quinoline Ring Systems
- Field : Organic Chemistry
- Application : This compound and its analogs are used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Method : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .
- Results : The synthesis results in the formation of quinoline ring systems, which are important structures in many pharmaceutical compounds .
-
Antibacterial and Antifungal Activity
- Field : Medicinal Chemistry
- Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The bromo derivative showed promising antibacterial and antifungal activities .
Propriétés
IUPAC Name |
2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWVEXSCELRQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354258 | |
| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde | |
CAS RN |
129798-05-6 | |
| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




